1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one
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Overview
Description
1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one is a complex organic compound that features a morpholine ring, a pyridazine ring, and a piperazine ring
Scientific Research Applications
1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit serotonin (5-ht) reuptake . This suggests that 1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one may also target the serotonin transporter, which plays a crucial role in regulating the concentration of serotonin in the synaptic cleft.
Mode of Action
If it acts similarly to related compounds, it may bind to the serotonin transporter, inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft . This can enhance serotonin signaling, leading to various downstream effects.
Pharmacokinetics
A similar compound was found to be stable in human liver microsomes, suggesting good pharmacokinetic properties . This could imply that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Preparation Methods
The synthesis of 1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one typically involves multi-step organic synthesis techniquesThe reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. .
Comparison with Similar Compounds
1-(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)pentan-1-one can be compared to other compounds with similar structures, such as:
1-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their potential therapeutic applications.
6-Substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines: These compounds are synthesized for their antifungal properties and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]pentan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-2-3-4-17(23)22-7-5-20(6-8-22)15-13-16(19-18-14-15)21-9-11-24-12-10-21/h13-14H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPGZURGVVHQCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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